molecular formula C15H30I2N2O B13768328 4'-Oxo-1,1',1',3',6'-pentamethyl-1,3'-bipiperidinium diiodide CAS No. 595-28-8

4'-Oxo-1,1',1',3',6'-pentamethyl-1,3'-bipiperidinium diiodide

Cat. No.: B13768328
CAS No.: 595-28-8
M. Wt: 508.22 g/mol
InChI Key: ZKVFCGGZBRRFKX-UHFFFAOYSA-L
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Description

4'-Oxo-1,1',1',3',6'-pentamethyl-1,3'-bipiperidinium diiodide is a quaternary ammonium compound featuring two piperidinium rings bridged via a 1,3'-linkage. One ring contains an oxo group at the 4'-position, while both rings are substituted with methyl groups at the 1', 1', 3', and 6' positions. The diiodide counterions enhance solubility in polar solvents, a common trait in ionic compounds used in catalysis or medicinal chemistry .

Properties

CAS No.

595-28-8

Molecular Formula

C15H30I2N2O

Molecular Weight

508.22 g/mol

IUPAC Name

1,1,2,5-tetramethyl-5-(1-methylpiperidin-1-ium-1-yl)piperidin-1-ium-4-one;diiodide

InChI

InChI=1S/C15H30N2O.2HI/c1-13-11-14(18)15(2,12-16(13,3)4)17(5)9-7-6-8-10-17;;/h13H,6-12H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

ZKVFCGGZBRRFKX-UHFFFAOYSA-L

Canonical SMILES

CC1CC(=O)C(C[N+]1(C)C)(C)[N+]2(CCCCC2)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide typically involves the reaction of piperidine derivatives with methylating agents and iodine sources. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce halogenated bipiperidinium compounds.

Scientific Research Applications

4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Bipyridinium Diiodides (e.g., Paraquat Diiodide)

1,1'-Dimethyl-4,4'-bipyridinium diiodide (paraquat diiodide) shares key features with the target compound:

  • Structure : Two aromatic pyridinium rings vs. saturated piperidinium rings in the target compound.
  • Substituents : Methyl groups at the 1,1'-positions vs. pentamethyl and oxo substitutions in the target.
  • Applications : Paraquat is a herbicide, whereas bipiperidinium diiodides may exhibit biological activity due to piperidine's prevalence in pharmaceuticals .
Property 4'-Oxo-pentamethyl-bipiperidinium Diiodide Paraquat Diiodide
Core Structure Bipiperidinium Bipyridinium
Key Substituents Oxo, pentamethyl Methyl
Biological Activity Potential antimicrobial/antiviral Herbicidal
Solubility High (diiodide) High (diiodide)

Piperidine-Based Diiodides and Derivatives

Example : 3-(4-Hydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione ()

  • Structure : A single piperidine ring with oxo and isoindolone substituents.

Synthetic Insights : Piperidinium derivatives often employ reductive cyclization or coupling reactions. For example, samarium diiodide facilitates reductive cyclization of azides to amines, a method applicable to piperidine synthesis .

Diiodide Salts with Heterocyclic Cores

Example : Polymethyl[propyl-3-oxy(1',2',2',6',6'-pentamethyl-4,4'-piperidinyl)]siloxane ()

  • Structure : Siloxane-piperidinium hybrid with pentamethyl substitution.
  • Comparison : The siloxane backbone alters hydrophobicity, whereas the target compound’s diiodide ensures ionic character. Both may serve as stabilizers or catalysts in polymer chemistry.

Key Data :

Property Target Compound Siloxane-Piperidinium Hybrid
Backbone Bipiperidinium Siloxane-piperidinium
Charge Carrier Diiodide Likely neutral
Applications Ionic liquids, pharmaceuticals Polymer additives

Physicochemical and Functional Comparisons

  • Solubility : Diiodide counterions in both paraquat and the target compound enhance water solubility, critical for biological or catalytic applications .
  • Stability : Quaternary ammonium centers (e.g., in paraquat or bipiperidinium salts) resist hydrolysis, unlike primary amines .
  • Reactivity : The oxo group in the target compound may participate in hydrogen bonding or redox reactions, similar to isoindolone derivatives in .

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